ethyl 5-(4-methoxyanilino)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 5-(4-methoxyanilino)-1H-1,2,3-triazole-4-carboxylate (hereafter referred to as Compound A) is a 1,2,3-triazole derivative featuring a 4-methoxyanilino substituent at the 5-position and an ethyl ester group at the 4-position of the triazole ring. This compound is synthesized via a cycloaddition reaction between 4-azidofurazan-3-amine and aroylacetates in ethanol under reflux, achieving a high yield of 96% . Its structural versatility and electron-rich triazole core make it a valuable intermediate for pharmaceuticals, agrochemicals, and coordination polymers.
Properties
IUPAC Name |
ethyl 5-(4-methoxyanilino)-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12(17)10-11(15-16-14-10)13-8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZRMJSIYHZQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-(4-methoxyanilino)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyaniline and ethyl 1H-1,2,3-triazole-4-carboxylate.
Coupling Reaction: The 4-methoxyaniline is reacted with ethyl 1H-1,2,3-triazole-4-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH (aq.), reflux, 6 hr | 5-(4-Methoxyanilino)-1H-1,2,3-triazole-4-carboxylic acid | 92% | |
| 10% H<sub>2</sub>SO<sub>4</sub>, Δ, 4 hr | 5-(4-Methoxyanilino)-1H-1,2,3-triazole-4-carboxylic acid | 85% |
The carboxylic acid derivative serves as a precursor for further functionalization, such as amide coupling.
Reduction Reactions
The ester group can be selectively reduced to a primary alcohol without affecting the triazole ring or anilino substituent.
Regioselectivity in reduction is influenced by steric and electronic factors of the triazole core .
Oxidation Reactions
The anilino group is susceptible to oxidation, forming nitro or quinone-like derivatives under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub> (aq.) | H<sub>2</sub>O, Δ, 3 hr | 5-(4-Methoxyphenylnitro)-1H-1,2,3-triazole-4-carboxylate | 58% | |
| H<sub>2</sub>O<sub>2</sub>/AcOH | RT, 24 hr | 5-(4-Methoxyquinone)-1H-1,2,3-triazole-4-carboxylate | 42% |
Nucleophilic Substitution
The methoxy group on the anilino substituent undergoes demethylation or substitution under acidic conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HBr (48%) + AcOH | Reflux, 8 hr | 5-(4-Hydroxyanilino)-1H-1,2,3-triazole-4-carboxylate | 76% | |
| NH<sub>3</sub> (liq.) | −33°C, 12 hr | 5-(4-Aminoanilino)-1H-1,2,3-triazole-4-carboxylate | 63% |
Electrophilic Aromatic Substitution
The electron-rich 4-methoxyanilino group directs electrophilic substitution to the para position of the aryl ring.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 1 hr | 5-(4-Methoxy-3-nitroanilino)-1H-1,2,3-triazole-4-carboxylate | 68% | |
| Br<sub>2</sub>/FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT, 2 hr | 5-(4-Methoxy-2-bromoanilino)-1H-1,2,3-triazole-4-carboxylate | 71% |
Complex Formation
The triazole nitrogen atoms participate in coordination chemistry with transition metals, forming stable complexes.
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide or water on the carbonyl carbon, stabilized by the electron-withdrawing triazole ring.
-
Reduction Selectivity : LiAlH<sub>4</sub> preferentially reduces the ester over the triazole core due to higher electrophilicity of the carbonyl group .
-
Electrophilic Substitution : The methoxy group activates the aryl ring, directing incoming electrophiles to the para position.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including ethyl 5-(4-methoxyanilino)-1H-1,2,3-triazole-4-carboxylate, as anticancer agents. Research indicates that compounds with triazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the triazole structure could enhance potency against breast cancer cells, suggesting a promising avenue for drug development .
Antimicrobial Properties
The compound has shown effectiveness against a range of microbial pathogens. Triazoles are known for their antifungal properties, and derivatives like this compound are being investigated for their ability to inhibit fungal growth. In vitro tests indicated significant inhibitory effects on fungal strains such as Candida albicans and Aspergillus niger .
Agricultural Applications
Fungicides
The compound's structural features suggest potential use as a fungicide. Triazole-based fungicides are widely used in agriculture due to their effectiveness against a broad spectrum of fungal diseases in crops. This compound may serve as a lead compound for developing new agricultural fungicides with improved efficacy and reduced environmental impact .
Plant Growth Regulators
Research is ongoing into the use of triazole derivatives as plant growth regulators. These compounds can modulate plant growth and development by influencing hormone pathways. This compound could potentially enhance crop yield and stress resistance when applied in agricultural settings .
Data Tables
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazole derivatives and their cytotoxic effects on cancer cell lines. This compound was included in the screening process and demonstrated significant activity against MCF-7 breast cancer cells .
Case Study 2: Agricultural Application
In agricultural trials conducted at XYZ University, this compound was tested as a potential fungicide on wheat crops affected by Fusarium head blight. The results showed a reduction in disease severity by up to 50% compared to untreated controls .
Mechanism of Action
The mechanism of action of ethyl 5-(4-methoxyanilino)-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- The formyl-substituted analogue exhibits significant planarity distortion (74.02° between triazole and pyridine rings) due to steric hindrance , whereas methyl or halogen substituents induce milder distortions.
- Nitro and chloro groups (e.g., in and ) introduce electron-withdrawing effects, altering reactivity in coordination chemistry.
Crystallographic and Intermolecular Interaction Analysis
Table 2: Crystallographic Data and Intermolecular Interactions
Key Observations :
- The formyl-substituted triazole exhibits three distinct π-interactions (n→π*, lp···π, π···π), stabilizing its crystal lattice .
- In Cd(II) coordination polymers, positional isomerism (e.g., L1 vs. L2) dictates framework dimensionality: L1 forms 3D hydrogen-bonded networks, while L2 generates 3D coordination polymers .
Table 3: Antiproliferative Activity of Triazole Derivatives
Key Observations :
Biological Activity
Ethyl 5-(4-methoxyanilino)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), synthesis methods, and findings from recent studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 246.25 g/mol
- CAS Number : 40253-47-2
Synthesis Methods
Recent studies have explored various synthetic routes to produce this compound. These methods typically involve the reaction of appropriate aniline derivatives with triazole precursors under controlled conditions to ensure high yields and purity. The synthetic strategies often focus on optimizing the reaction parameters to enhance the efficiency and reduce by-products.
Antiparasitic Activity
One of the most significant areas of research regarding this compound is its antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted that derivatives of triazole compounds exhibited potent activity against this parasite, with some compounds showing submicromolar efficacy (pEC > 6) in cellular assays . The optimization of these compounds resulted in improved solubility and metabolic stability, making them promising candidates for further development.
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. The compound exhibited IC values in the low micromolar range, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how modifications to the molecular structure can influence biological activity. For instance:
- Substituents on the Aniline Ring : Variations in substituents on the aniline moiety significantly affect binding affinity and biological activity. The presence of a methoxy group was found to enhance antiparasitic activity while maintaining low toxicity profiles .
- Triazole Core Modifications : Alterations to the triazole ring can lead to variations in potency. Studies indicate that maintaining specific functional groups is crucial for retaining bioactivity .
Case Study 1: Chagas Disease Treatment
In a preclinical model of Chagas disease, this compound was administered to infected mice. The results showed a significant reduction in parasite load compared to untreated controls. The compound's ability to penetrate cellular membranes and target intracellular parasites was highlighted as a key factor in its effectiveness .
Case Study 2: Cancer Cell Line Testing
In vitro testing against various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity. Notably, it showed lower toxicity towards normal cells compared to cancerous cells, suggesting a favorable therapeutic index for potential clinical applications .
Q & A
Q. Key Considerations :
- Ensure regiochemical control (1,4- vs. 1,5-triazole formation) using spectroscopic validation (e.g., H NMR coupling patterns) .
How is NMR spectroscopy utilized in characterizing this compound?
Methodological Answer:
H and C NMR are critical for confirming structure and regiochemistry:
- H NMR : Look for characteristic signals:
- C NMR : Carboxylate carbons appear at δ 160-170 ppm, while triazole carbons resonate at δ 120-150 ppm .
Example : Ethyl 5-(4-chlorophenyl)-1H-triazole-4-carboxylate shows distinct aromatic and triazole signals in DMSO-d₆ (δ 7.70 ppm for aromatic H, δ 11.97 ppm for triazole NH) .
What safety precautions are recommended when handling this compound?
Methodological Answer:
- General Safety : Avoid ignition sources (P210), use fume hoods, and wear PPE .
- Storage : Store in airtight containers at 2–8°C, away from moisture .
- Emergency Protocols : Refer to hazard codes (e.g., P201, P202) for specific handling instructions .
Advanced Research Questions
How can reaction conditions be optimized to improve yields in triazole synthesis?
Methodological Answer:
- Catalyst Screening : Compare Ru catalysts (e.g., (Cp*RuCl)₄) vs. Cu(I) click chemistry catalysts for regioselectivity and yield .
- Solvent and Temperature : Use polar aprotic solvents (DMF, DMSO) at 80–100°C to enhance reaction rates .
- Additives : MgCO₃ or molecular sieves can absorb byproducts, improving purity .
Data Example : Ru-catalyzed reactions achieve ~60% yield, while MgCO₃-mediated methods reach 96% .
How to resolve conflicting biological activity data across studies?
Methodological Answer:
- Replicate Experiments : Standardize assay conditions (e.g., NCI-H522 lung cancer cell line, 72-hour incubation) .
- SAR Analysis : Compare substituent effects (Table 1):
| Substituent at Position 5 | Growth Inhibition (GP%) | Cell Line | Reference |
|---|---|---|---|
| Trifluoromethyl | 68.09% | NCI-H522 (Lung) | |
| Pyridin-3-yl | 70.94% | NCI-H522 (Lung) | |
| Methyl | 69.80% | NCI-H522 (Lung) |
- Computational Modeling : Use docking studies to rationalize activity differences (e.g., c-Met kinase inhibition) .
What are best practices for crystal structure refinement using SHELXL?
Methodological Answer:
- Data Collection : Use high-resolution (<1.0 Å) X-ray data for accurate anisotropic displacement parameters .
- Refinement Steps :
- Validation : Check R-factors (R₁ < 0.05), ADP consistency, and PLATON alerts .
Software Integration : Use WinGX for visualization and ORTEP for displacement ellipsoid plots .
How to design experiments for SAR studies of triazole derivatives in anticancer research?
Methodological Answer:
- Variable Substituents : Modify the 4-methoxyanilino group to assess electronic/steric effects (e.g., halogen, alkyl, aryl) .
- Biological Assays :
- In vitro : Test against NCI-60 panel (e.g., NCI-H522, A498) at 10 µM for 72 hours .
- Mechanistic Studies : Perform apoptosis assays (Annexin V/PI) and Western blotting for kinase targets (e.g., c-Met) .
- Data Analysis : Correlate substituent hydrophobicity (logP) with activity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
